An In-depth Technical Guide to the Physicochemical Properties of Quinoline-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of Quinoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2,4(1H,3H)-dione, a key heterocyclic scaffold, serves as a versatile building block in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its application in drug design, materials science, and chemical synthesis. These properties govern the molecule's behavior, including its solubility, permeability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed overview of the core physicochemical properties of Quinoline-2,4(1H,3H)-dione, complete with experimental protocols for their determination and visualizations to illustrate their relevance in scientific workflows.
Chemical Identity
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IUPAC Name: 1H-quinoline-2,4-dione
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Synonyms: 2,4-Dihydroxyquinoline, 4-Hydroxyquinolin-2(1H)-one
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CAS Number: 52851-41-9
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Molecular Formula: C₉H₇NO₂
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Appearance: White to off-white solid.
Physicochemical Properties
The fundamental physicochemical characteristics of Quinoline-2,4(1H,3H)-dione are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Data Source |
| Molecular Weight | 161.16 g/mol | PubChem |
| Melting Point | >300 °C | Sigma-Aldrich[1] |
| Boiling Point | 388.4 ± 31.0 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| logP (Octanol-Water Partition Coefficient) | 0.8 (Predicted by XLogP3) | PubChem |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Guidechem[3] |
| Hydrogen Bond Donors | 1 | Guidechem[3] |
| Hydrogen Bond Acceptors | 2 | Guidechem[3] |
| Solubility | Insoluble in water, Soluble in alcohol. | ChemBK[4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[5] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a solid compound's purity.
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Principle: The temperature at which a crystalline solid transitions to a liquid state is measured. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), glass capillary tubes, thermometer.
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Procedure:
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Sample Preparation: A small amount of the finely powdered, dry Quinoline-2,4(1H,3H)-dione is packed into a glass capillary tube to a height of 1-2 mm.[6] The tube is tapped gently to compact the sample at the sealed bottom.[7][8]
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[9]
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Boiling Point Determination (Thiele Tube Method)
While Quinoline-2,4(1H,3H)-dione is a solid at room temperature, this method is standard for organic compounds.
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]
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Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[11]
-
Procedure:
-
Setup: A small amount of the liquid sample is placed in the fusion tube. A capillary tube, with its open end down, is placed inside the fusion tube.
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Assembly: The fusion tube is attached to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[11]
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Heating: The assembly is placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[10]
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Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges.[10]
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Measurement: The heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11]
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logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[12]
-
Principle: The "shake-flask" method is the gold standard for logP determination. It measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water (or a buffer like PBS at pH 7.4 for LogD).[12][13]
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Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure:
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[12]
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Sample Preparation: A stock solution of Quinoline-2,4(1H,3H)-dione is prepared in a suitable solvent (e.g., DMSO).[12]
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Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.
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Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[14]
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Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
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pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.
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Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[2][15]
-
Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, reaction vessel.
-
Procedure:
-
Sample Preparation: A solution of Quinoline-2,4(1H,3H)-dione of known concentration (e.g., 1 mM) is prepared. The ionic strength is kept constant using a background electrolyte like KCl.[2]
-
Titration: The solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is purged with nitrogen to remove dissolved CO₂.[16]
-
Data Collection: A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the system to reach equilibrium.[16]
-
Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of minimum slope in the buffer region or the inflection point on the derivative curve.[16]
-
Aqueous Solubility Determination
Solubility is a key factor for drug absorption and formulation.
-
Principle: The equilibrium solubility is determined by adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer) and measuring the concentration of the dissolved compound after equilibrium is reached.
-
Apparatus: Vials, shaker or rotator, centrifuge, filtration device (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC, UV-Vis).
-
Procedure:
-
Equilibration: An excess of solid Quinoline-2,4(1H,3H)-dione is added to a vial containing the aqueous solvent.
-
Shaking: The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is centrifuged or filtered to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a calibrated analytical method.
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Mandatory Visualizations
Role in Chemical Synthesis
Quinoline-2,4(1H,3H)-dione is often synthesized from anthranilic acid derivatives and serves as a precursor for more complex molecules.[5][17][18]
Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound like Quinoline-2,4(1H,3H)-dione are critical determinants of its potential as a drug candidate.[3][4][19] This workflow illustrates the central role of these properties.
References
- 1. youtube.com [youtube.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. mdpi.com [mdpi.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. fiveable.me [fiveable.me]
